molecular formula C6H6INO2 B11774851 3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid

3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11774851
M. Wt: 251.02 g/mol
InChI Key: LAPMQMCJUSCRAX-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6INO2 It is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a carboxylic acid group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the iodination of 1-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the third position of the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of 3-amino-1-methyl-1H-pyrrole-2-carboxylic acid.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction: 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness

3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to other halogens make this compound particularly useful in specific chemical transformations and applications.

Properties

Molecular Formula

C6H6INO2

Molecular Weight

251.02 g/mol

IUPAC Name

3-iodo-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C6H6INO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10)

InChI Key

LAPMQMCJUSCRAX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)O)I

Origin of Product

United States

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